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TAK-901 is a potent, multitargeted, small-molecule inhibitor derived from a novel azacarboline kinase

hinge-binder chemotype. Its primary mechanism involves time-dependent, tight-binding inhibition of

Aurora B kinase [1] [2].

The table below summarizes key quantitative data from biochemical and cellular assays:

Parameter Description / Value

Primary Target & Mechanism Multitargeted Aurora B kinase inhibitor; time-dependent, tight-

binding [1] [2]

Biochemical IC₅₀ Aurora A: 21 nM; Aurora B: 15 nM [2]

Other Kinases Inhibited FLT3, FGFR2, JAK3 (1.2 nM), c-Src (1.3 nM), CLK2, FGR, YES1
(<2.0 nM) [1] [2]

Cellular Proliferation IC₅₀ 40 - 500 nM (across various human cancer cell lines) [1]

Cellular Phenotypic Effects Suppression of histone H3 phosphorylation; induction of

polyploidy [1] [3]

Dissociation Half-life (Aurora B-
INCENP)

920 minutes [2]
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Parameter Description / Value

Affinity Constant (Kᵢ) 0.02 nM (for Aurora B-INCENP) [2]

Experimental Protocols for Key Assays

Here are the methodologies used to characterize TAK-901's activity and mechanism, which you can adapt

for related research.

Cellular Proliferation Assay: The anti-proliferative effects of TAK-901 were evaluated across a panel
of human cancer cell lines derived from different tissues. Cells were treated with the compound, and

cell viability or proliferation was measured. The half-maximal inhibitory concentration (IC₅₀) values
were calculated from the dose-response curves, ranging from 40 to 500 nM [1].

Cellular Phenotype Analysis (Immunofluorescence/Flow Cytometry): To confirm the on-target
inhibition of Aurora B kinase, cellular phenotypes were analyzed. For example, human PC3 prostate

cancer or HL60 acute myeloid leukemia cells were treated with TAK-901. The cells were then fixed
and immunostained for phospho-histone H3 (Ser10) to visualize inhibition of this direct Aurora B

substrate. Induction of polyploidy was assessed by measuring DNA content via flow cytometry [1] [2].
In Vivo Xenograft Efficacy Studies: The anti-tumor efficacy of TAK-901 was investigated in rodent

xenograft models. Human tumor cells (e.g., from solid tumors or leukemias) were implanted into
immunodeficient mice. TAK-901 was administered, and tumor volume was monitored over time. In

the A2780 ovarian cancer model, complete regression of tumors was observed. Pharmacodynamic
(PD) markers, such as pH3Ser10 levels in tumor tissues, were analyzed and correlated with drug

concentration in the tumor [1].

Synergistic Combination Strategy

A synthetic lethal siRNA screen identified that depletion of B-cell lymphoma-extra large (BCL-xL)

synergizes with TAK-901 [3].
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Synergistic mechanism of TAK-901 and BCL-xL inhibition [3]

Preclinical & Clinical Development Status

TAK-901 demonstrated potent activity against various human solid tumor and leukemia models in vivo [1].

Based on this strong preclinical profile, TAK-901 entered Phase I clinical trials to evaluate its safety,

tolerability, and pharmacokinetics in patients with advanced solid tumors or hematologic malignancies [2].

The most recent information available from the searched clinical trial registries indicates that these trials

have been Completed, with no results posted and no evidence of progression to later-phase trials [2].
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Conclusion and Key Insights

In summary, TAK-901 was a promising investigational agent with a well-characterified, potent, and durable

mechanism of action against Aurora B. Its most notable feature was the extremely slow dissociation rate

from its target. The discovery of its synergy with BCL-xL inhibition provides a compelling rationale for a

specific combination therapy strategy to enhance efficacy [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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